molecular formula C11H6Cl3NOS B1596701 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride CAS No. 263157-86-4

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride

Cat. No. B1596701
CAS RN: 263157-86-4
M. Wt: 306.6 g/mol
InChI Key: CEHIRIMBRCVIJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. The InChI code for a related compound, “2-(2,6-dichlorophenyl)acetyl chloride”, is 1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 . This provides a representation of the molecule’s structure, but the specific structure of “2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride” is not available.

Scientific Research Applications

Theoretical Studies of Intramolecular Hydrogen Bonds

  • Intramolecular Hydrogen Bonding : A study focused on hydrogen bonds formed intramolecularly in thiazole derivatives, including those similar to 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride. It highlighted the presence of CH⋯Cl hydrogen bonds and their energetic properties in such molecules (Castro et al., 2007).

Luminescent Complexes in Material Science

  • Blue-Green Luminescence : A study on rhenium(I) tricarbonyl chloride complexes with N-heterocyclic carbenes, related to the structural class of the given compound, showcased their luminescent properties. These complexes were notable for their rare blue-green emission wavelengths (Xiao-wei Li et al., 2012).

Anticancer Agent Synthesis

  • Anticancer Activities : Research on thiazole derivatives, including those structurally related to 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride, revealed their potential as potent anticancer agents. This study synthesized novel thiazole and thiadiazole derivatives and evaluated their efficacy against cancer cell lines (Gomha et al., 2017).

Spectroscopic Characterization of Derivatives

  • Characterisation of Thiourea Derivatives : Thiourea derivatives related to the compound were synthesized and characterized using spectroscopic techniques. These compounds have potential applications in various chemical processes (Yusof et al., 2010).

Polymerization Catalysts

  • Catalysis in Polymerization : Titanium and zirconium complexes with N, O ligands, akin to the thiazole structure of the mentioned compound, were studied for their use as catalysts in ethylene polymerization. These studies contribute to the understanding of such complexes in industrial polymer production (Jia et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition : Research on 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic solutions revealed the protective capabilities of such compounds. This is relevant for the development of industrial corrosion inhibitors (Bentiss et al., 2007).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIRIMBRCVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371059
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride

CAS RN

263157-86-4
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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